An In-depth Technical Guide to 6-(2-hydroxyethyl)nicotinonitrile: Structure, Synthesis, and Characterization
An In-depth Technical Guide to 6-(2-hydroxyethyl)nicotinonitrile: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-(2-hydroxyethyl)nicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique chemical structure, featuring a pyridine ring, a nitrile group, and a hydroxyethyl side chain, offers a versatile scaffold for the development of novel therapeutic agents. The nitrile moiety can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the hydroxyethyl group provides a site for further chemical modification and can influence the molecule's pharmacokinetic properties. This guide provides a comprehensive overview of the chemical structure, a proposed synthetic pathway, and detailed analytical characterization of 6-(2-hydroxyethyl)nicotinonitrile, offering valuable insights for researchers engaged in the synthesis and application of novel heterocyclic compounds.
Introduction: The Significance of Nicotinonitrile Scaffolds in Drug Discovery
Nicotinonitrile, a pyridine ring substituted with a nitrile group, is a privileged scaffold in medicinal chemistry.[1] The electron-withdrawing nature of both the pyridine nitrogen and the cyano group creates a unique electronic profile that influences the molecule's reactivity and biological activity.[2] Nicotinonitrile derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The versatility of the nicotinonitrile core allows for the introduction of various substituents at different positions of the pyridine ring, enabling the fine-tuning of its physicochemical properties and biological target interactions. The introduction of a 2-hydroxyethyl group at the 6-position of the nicotinonitrile ring, the subject of this guide, presents an opportunity to explore new chemical space and develop compounds with potentially improved therapeutic profiles.
Chemical Structure and Properties
The chemical structure of 6-(2-hydroxyethyl)nicotinonitrile consists of a pyridine ring with a cyano (-C≡N) group at the 3-position and a 2-hydroxyethyl (-CH₂CH₂OH) group at the 6-position.
Key Structural Features:
-
Pyridine Ring: A heteroaromatic ring that provides a rigid scaffold and influences the molecule's basicity and aromaticity.
-
Nitrile Group: An electron-withdrawing group that can participate in hydrogen bonding and various chemical transformations.
-
Hydroxyethyl Group: A flexible side chain containing a primary alcohol, which can act as a hydrogen bond donor and acceptor, and serves as a handle for further derivatization.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in polar organic solvents. |
| Boiling Point | Higher than nicotinonitrile due to the hydroxyl group |
| Melting Point | Dependent on crystalline structure |
Proposed Synthesis of 6-(2-hydroxyethyl)nicotinonitrile
A plausible synthetic route to 6-(2-hydroxyethyl)nicotinonitrile can be conceptualized starting from a readily available precursor, 6-chloronicotinonitrile. This strategy involves a nucleophilic aromatic substitution reaction.
Caption: Proposed synthesis of 6-(2-hydroxyethyl)nicotinonitrile.
Experimental Protocol: A Hypothetical Approach
This protocol is a proposed methodology and would require optimization and validation in a laboratory setting.
Materials:
-
6-Chloronicotinonitrile
-
Ethylene glycol
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of ethylene glycol in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes to allow for the deprotonation of ethylene glycol, forming the sodium salt.
-
Nucleophilic Substitution: Add a solution of 6-chloronicotinonitrile in anhydrous THF dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain 6-(2-hydroxyethyl)nicotinonitrile.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Sodium hydride is highly reactive with water and oxygen; therefore, an inert atmosphere is crucial for safety and to prevent unwanted side reactions.
-
Anhydrous Solvents: The use of anhydrous THF is essential to prevent the reaction of sodium hydride with water.
-
Base Selection: Sodium hydride is a strong, non-nucleophilic base suitable for deprotonating the alcohol of ethylene glycol to generate the nucleophile.
-
Quenching: The reaction is quenched with a mild proton source like ammonium chloride to neutralize any unreacted base and protonate the alkoxide intermediate.
Analytical Characterization (Predicted)
The structure of the synthesized 6-(2-hydroxyethyl)nicotinonitrile would be confirmed using a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of similar compounds.[3][4][5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the hydroxyethyl side chain.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | d | 1H | H-2 (proton adjacent to the ring nitrogen) |
| ~7.8 | dd | 1H | H-4 |
| ~7.3 | d | 1H | H-5 |
| ~4.0 | t | 2H | -CH₂-OH |
| ~3.0 | t | 2H | Pyridine-CH₂- |
| ~2.5 (broad) | s | 1H | -OH |
¹³C NMR (Carbon NMR):
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-6 (carbon attached to the oxygen) |
| ~152 | C-2 |
| ~140 | C-4 |
| ~120 | C-5 |
| ~118 | -C≡N (nitrile carbon) |
| ~115 | C-3 (carbon attached to the nitrile group) |
| ~62 | -CH₂-OH |
| ~40 | Pyridine-CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration |
| ~3400 (broad) | O-H stretch (from the hydroxyl group)[1][8] |
| ~3100-3000 | Aromatic C-H stretch[9][10] |
| ~2230 | C≡N stretch (nitrile)[11] |
| ~1600, ~1500 | C=C and C=N stretching in the pyridine ring[9] |
| ~1050 | C-O stretch (primary alcohol)[1][12] |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound.
-
Expected Molecular Ion (M⁺): m/z = 148.0637 (for C₈H₈N₂O)
-
Fragmentation Pattern: The fragmentation pattern would likely involve the loss of the hydroxyethyl group or cleavage of the pyridine ring.
Caption: Workflow for the analytical characterization of 6-(2-hydroxyethyl)nicotinonitrile.
Applications in Drug Development
Nicotinonitrile derivatives are valuable building blocks in the synthesis of various biologically active molecules. The presence of the reactive nitrile group and the modifiable hydroxyethyl group in 6-(2-hydroxyethyl)nicotinonitrile makes it an attractive intermediate for creating libraries of compounds for high-throughput screening.
Potential Therapeutic Areas:
-
Oncology: The nicotinonitrile scaffold is found in several kinase inhibitors.[1]
-
Inflammatory Diseases: Derivatives have shown anti-inflammatory properties.[1]
-
Infectious Diseases: Some nicotinonitrile compounds exhibit antimicrobial activity.
The hydroxyethyl group can be further functionalized to introduce different pharmacophores, potentially leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 6-(2-hydroxyethyl)nicotinonitrile and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood.
-
Handling of Reagents: Exercise caution when handling strong bases like sodium hydride, which is flammable and reacts violently with water.
Consult the Safety Data Sheet (SDS) for 6-chloronicotinonitrile and other reagents for detailed safety information.
Conclusion
6-(2-hydroxyethyl)nicotinonitrile represents a promising chemical entity with significant potential in the field of drug discovery. While direct experimental data for this compound is limited, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from analogous structures. The proposed synthetic route offers a clear path for its preparation, and the predicted spectroscopic data provides a valuable reference for its analytical confirmation. The versatile nature of its chemical structure makes it an attractive scaffold for the development of new therapeutic agents, and further research into its synthesis and biological evaluation is highly encouraged.
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